molecular formula C9H15N B1442109 3,5-Dimethylcyclohexane-1-carbonitrile CAS No. 102942-74-5

3,5-Dimethylcyclohexane-1-carbonitrile

Cat. No.: B1442109
CAS No.: 102942-74-5
M. Wt: 137.22 g/mol
InChI Key: JEZCNMKKLFSZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H15N It is a derivative of cyclohexane, where two methyl groups are attached to the 3rd and 5th carbon atoms, and a carbonitrile group is attached to the 1st carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcyclohexane-1-carbonitrile typically involves the alkylation of cyclohexanone followed by the introduction of the nitrile group. One common method is the reaction of 3,5-dimethylcyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3,5-Dimethylcyclohexane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclohexane-1-carbonitrile: This compound has a similar structure but with both methyl groups attached to the 3rd carbon atom.

    Cyclohexane-1-carbonitrile: A simpler derivative with only a nitrile group attached to the cyclohexane ring.

Uniqueness

3,5-Dimethylcyclohexane-1-carbonitrile is unique due to the specific positioning of the methyl groups, which can influence its chemical properties and reactivity. This structural variation can lead to different physical and chemical behaviors compared to its similar compounds.

Properties

IUPAC Name

3,5-dimethylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZCNMKKLFSZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylcyclohexane-1-carbonitrile
Reactant of Route 2
3,5-Dimethylcyclohexane-1-carbonitrile
Reactant of Route 3
3,5-Dimethylcyclohexane-1-carbonitrile
Reactant of Route 4
3,5-Dimethylcyclohexane-1-carbonitrile
Reactant of Route 5
3,5-Dimethylcyclohexane-1-carbonitrile
Reactant of Route 6
3,5-Dimethylcyclohexane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.